molecular formula C16H18FN3O3S B2587188 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide CAS No. 449783-88-4

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide

Cat. No. B2587188
CAS RN: 449783-88-4
M. Wt: 351.4
InChI Key: VRCWSAIMWUSORC-UHFFFAOYSA-N
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Description

“N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide” is a complex organic compound. It belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group . The compound is related to 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

Scientific Research Applications

Novel Compounds and Cancer Activity

Research on similar fluoro substituted compounds has shown potential anticancer activity. For example, a study on 6-fluorobenzo[b]pyran derivatives has demonstrated anticancer effects against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Complexation and Extraction Properties

Compounds with pyrazolone derivatives, similar in structure to the mentioned chemical, have shown improved complexation capabilities. These have been used for the extraction and separation of lanthanoids, demonstrating their utility in analytical chemistry and possibly in recycling processes (Atanassova et al., 2014).

Radical Chemistry and Materials Science

Studies on N-tert-butoxy pyrenyl radicals, compounds with tert-butyl groups, have contributed significantly to understanding the electronic structure and magnetic properties of radical species. This research aids in developing materials with specific magnetic and electronic characteristics (Miura et al., 2002).

Photochromicity and Conductive Molecules

Investigations into oligothiophene-functionalized compounds have explored their photochromic properties, which are crucial for creating switchable conducting molecules. These studies are pivotal in developing new materials for electronics and photovoltaics (Robinson et al., 2009).

Emission Enhancement in Aggregates

Research on phenylbenzoxazole-based organic compounds has revealed mechanisms for emission enhancement in solid states. This work is foundational for designing new materials for optical applications, including organic light-emitting diodes (OLEDs) and sensors (Qian et al., 2012).

Myocardial Perfusion Imaging

The synthesis and evaluation of F-labeled pyridaben analogs for myocardial perfusion imaging represent a significant advancement in diagnostic imaging, potentially improving the accuracy of heart disease diagnoses (Mou et al., 2012).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could lead to new insights and applications in organic and medicinal chemistry .

properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-16(2,3)20-14(11-8-24(22,23)9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWSAIMWUSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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